molecular formula C20H29N3O3 B6913204 [4-[(2-Morpholin-4-ylphenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone

[4-[(2-Morpholin-4-ylphenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone

Cat. No.: B6913204
M. Wt: 359.5 g/mol
InChI Key: MAFQBHAPKRUSCH-UHFFFAOYSA-N
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Description

[4-[(2-Morpholin-4-ylphenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone is a complex organic compound that features a morpholine ring, a piperazine ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(2-Morpholin-4-ylphenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Morpholine Derivative: The initial step involves the reaction of 2-chlorobenzyl chloride with morpholine to form 2-(morpholin-4-yl)benzyl chloride.

    Piperazine Coupling: The next step involves the reaction of the morpholine derivative with piperazine to form [4-[(2-Morpholin-4-ylphenyl)methyl]piperazin-1-yl]methanone.

    Oxolane Ring Introduction: Finally, the oxolane ring is introduced through a reaction with oxirane under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and piperazine rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.

Major Products

    Oxidation: Oxidation of the morpholine ring can yield N-oxide derivatives.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Substitution reactions on the aromatic ring yield various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, [4-[(2-Morpholin-4-ylphenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [4-[(2-Morpholin-4-ylphenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone involves its ability to interact with specific molecular targets. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-Chlorophenyl)piperazin-1-yl]-(morpholino)methanone: This compound shares a similar structure but with a chlorophenyl group instead of the oxolane ring.

    N-{4-[(Morpholin-4-yl)methyl]phenyl}-4-(propan-2-yl)benzamide: This compound has a benzamide group instead of the oxolane ring.

Uniqueness

The presence of the oxolane ring in [4-[(2-Morpholin-4-ylphenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone distinguishes it from other similar compounds. This unique structural feature may confer different chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[(2-morpholin-4-ylphenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c24-20(19-6-3-13-26-19)23-9-7-21(8-10-23)16-17-4-1-2-5-18(17)22-11-14-25-15-12-22/h1-2,4-5,19H,3,6-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFQBHAPKRUSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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